molecular formula C19H18BrN5OS B5190184 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide

2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B5190184
M. Wt: 444.4 g/mol
InChI Key: UHYKPGQAXKOKQF-UHFFFAOYSA-N
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Description

2-[(7-amino-6,10-dicyano-8-azaspiro[45]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]deca-6,9-dien-9-yl core, which is functionalized with amino, cyano, and sulfanyl groups, as well as a bromophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: The spiro[4.5]deca-6,9-dien-9-yl core can be synthesized through a cyclization reaction involving a suitable diene and a nitrile compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Addition of the cyano groups: The cyano groups can be added through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the sulfanyl group: The sulfanyl group can be introduced through a thiolation reaction, typically using thiol reagents.

    Formation of the bromophenylacetamide moiety: The final step involves the coupling of the spirocyclic core with 4-bromophenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromophenyl moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(7-amino-6,10-dicyano-8-azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and exploring new synthetic methodologies.

    Biology: The compound’s functional groups may interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: The compound’s unique properties may find applications in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide depends on its specific application. For example, if the compound is being studied as an enzyme inhibitor, its mechanism may involve binding to the active site of the enzyme and blocking substrate access. If it is being investigated for its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups and the presence of the bromophenyl moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5OS/c20-12-3-5-13(6-4-12)24-16(26)11-27-18-15(10-22)19(7-1-2-8-19)14(9-21)17(23)25-18/h3-6,25H,1-2,7-8,11,23H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYKPGQAXKOKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=C(NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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